2-Chloro-3-(pyrrolidin-3-yloxy)pyrazine
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Overview
Description
2-Chloro-3-(pyrrolidin-3-yloxy)pyrazine is a heterocyclic compound that contains both pyrazine and pyrrolidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-(pyrrolidin-3-yloxy)pyrazine typically involves the reaction of 2-chloropyrazine with pyrrolidine in the presence of a base. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran at elevated temperatures. The reaction conditions may vary, but a common method involves heating the reaction mixture to reflux for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3-(pyrrolidin-3-yloxy)pyrazine can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyrazine ring to a dihydropyrazine derivative.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Major Products Formed
Nucleophilic substitution: Formation of substituted pyrazine derivatives.
Oxidation: Formation of pyrazine N-oxides.
Reduction: Formation of dihydropyrazine derivatives.
Scientific Research Applications
2-Chloro-3-(pyrrolidin-3-yloxy)pyrazine has several applications in scientific research, including:
Medicinal Chemistry: It serves as a building block for the synthesis of potential drug candidates, particularly in the development of antimicrobial and anticancer agents.
Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Material Science: It is explored for its potential use in the development of organic electronic materials and sensors.
Mechanism of Action
The mechanism of action of 2-Chloro-3-(pyrrolidin-3-yloxy)pyrazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or it can interact with receptors, modulating their signaling pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-2-(pyrrolidin-3-yloxy)pyridine
- 2-(Pyrrolidin-3-yloxy)pyrazine dihydrochloride
- 1H-pyrrolo[2,3-b]pyrazine derivatives
Uniqueness
2-Chloro-3-(pyrrolidin-3-yloxy)pyrazine is unique due to its combination of pyrazine and pyrrolidine rings, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable scaffold in drug discovery and material science .
Properties
Molecular Formula |
C8H10ClN3O |
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Molecular Weight |
199.64 g/mol |
IUPAC Name |
2-chloro-3-pyrrolidin-3-yloxypyrazine |
InChI |
InChI=1S/C8H10ClN3O/c9-7-8(12-4-3-11-7)13-6-1-2-10-5-6/h3-4,6,10H,1-2,5H2 |
InChI Key |
PMHFVFXPEHWQFP-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC1OC2=NC=CN=C2Cl |
Origin of Product |
United States |
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